molecular formula C16H16FN3O3S B2782118 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034551-97-6

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2782118
CAS No.: 2034551-97-6
M. Wt: 349.38
InChI Key: OLGYLVZUUADPBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a complex organic compound that features a combination of fluorophenyl, furan, pyrazole, and methanesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution: Starting with 2-fluorophenyl compounds, nucleophilic substitution reactions can introduce the desired functional groups.

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Sulfonamide Formation: Introduction of the methanesulfonamide group through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups results in amines.

Scientific Research Applications

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, such as inhibition of specific enzymes in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-fluorophenyl)ethyl][4-(furan-2-yl)butan-2-yl]amine
  • **2-(4-Fluorophenyl)ethylamine

Uniqueness

1-(2-fluorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c17-15-5-2-1-4-13(15)12-24(21,22)19-7-8-20-11-14(10-18-20)16-6-3-9-23-16/h1-6,9-11,19H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGYLVZUUADPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.